LH secretion antagonist 1

説明

“LH secretion antagonist 1” is an antagonist of luteinising hormone (LH) secretion . It is used in the field of reproductive medicine to control ovulation by inhibiting premature LH surges . This antagonist affects the secretion of the gonadotropins, LH and follicle-stimulating hormone (FSH), which in turn affects the gonads, influencing their function and hence fertility .

科学的研究の応用

Impact on Tumorigenesis and Oncology : LH-RH antagonists are found to have potential applications in oncology, particularly in the treatment of hormone-dependent cancers such as prostate, breast, ovarian, and endometrial cancer. These antagonists work by immediately inhibiting the secretion of gonadotropins and sex steroids after administration, which can lead to rapid therapeutic effects in contrast to agonists. Additionally, targeted cytotoxic LH-RH analogs have shown promise for therapy in experimental cancer models (Schally, 1999).

Applications in Reproductive Medicine : In reproductive medicine, LH-RH antagonists are used for treating various gynecologic disorders, polycystic ovary disease, and in assisted reproductive techniques such as in vitro fertilization-embryo transfer. They are preferred due to their immediate effect on inhibiting LH, FSH, and sex steroid secretion (Schally, 1999).

Role in Nutritional Regulation of LH Secretion : Studies have explored the role of cholecystokinin (CCK) in modulating LH secretion in response to nutritional intake. These studies contribute to understanding the interplay between diet, hormonal regulation, and reproductive functions (Schreihofer et al., 1993).

Evaluation in Vitro for Treatment of Hormone-Dependent Cancers and Gynecologic Disorders : Antagonistic analogues of LH-RH have been synthesized and tested for their antagonistic activity in vitro. This research is crucial for developing treatments for hormone-dependent cancers and gynecological disorders (Csernus & Schally, 1992).

Clinical Use in Treating Various Disorders : The clinical uses of LH-RH antagonists encompass a wide range of treatments, including uterine leiomyoma, endometriosis, benign prostatic hypertrophy, and various cancers. These antagonists are valued for their rapid therapeutic effects and potential in targeting tumors with hybrid molecules of LH-RH (Engel & Schally, 2007).

Exploring New Antagonists like Cetrorelix : Cetrorelix, a modern LH-RH antagonist, is highlighted for its safety and effectiveness in inhibiting LH and sex-steroid secretion. Its applications in treating prostate carcinoma, ovarian cancer, and in assisted reproduction programs have been extensively studied (Reissmann et al., 2000).

Understanding the Mechanism of Action : Studies have also focused on the mechanism of action of LH-RH antagonists, including their immediate blocking of GnRH's effects and potential applications in endometriosis, leiomyoma, and breast cancer treatments (Huirne & Lambalk, 2001).

作用機序

“LH secretion antagonist 1” works by inhibiting the secretion of LH. It modulates the hypothalamic-pituitary-gonadal axis by causing a rapid, profound, reversible suppression of endogenous gonadotropins . This suppression of LH and FSH secretion affects the function of the gonads and influences fertility .

特性

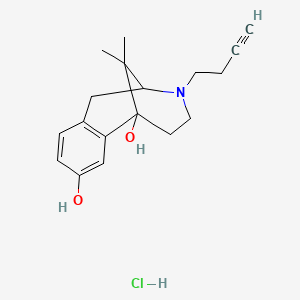

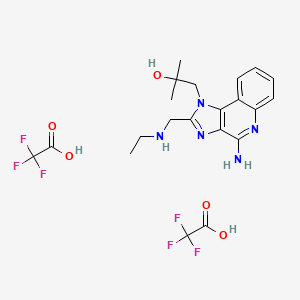

IUPAC Name |

10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2.ClH/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3;/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUMJGORSSKPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

LH secretion antagonist 1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)

![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)